

Application Notes: Synthesis of Deoxybenzoin via Friedel-Crafts Acylation

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Compound of Interest

Compound Name: 2-Phenylacetophenone

Cat. No.: B349326

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Introduction

The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring through electrophilic aromatic substitution.[1][2] This reaction is of significant importance in the pharmaceutical and chemical industries for the synthesis of aryl ketones, which are valuable intermediates for various therapeutic agents and fine chemicals.[2][3] Deoxybenzoin (1,2-diphenyl-1-ethanone), a key precursor in the synthesis of isoflavones and other biologically active compounds, is efficiently produced using this method.[4][5]

Reaction Principle

The synthesis of deoxybenzoin via Friedel-Crafts acylation involves the reaction of benzene with an acylating agent, typically phenylacetyl chloride, in the presence of a Lewis acid catalyst.[6] The most commonly used catalyst is anhydrous aluminum chloride (AlCl_3).[7] The mechanism proceeds in three main steps:

- **Formation of the Acylium Ion:** The Lewis acid catalyst (AlCl_3) reacts with phenylacetyl chloride to form a highly electrophilic acylium ion, which is stabilized by resonance.[7][8]
- **Electrophilic Attack:** The electron-rich π system of the benzene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8]

- Deprotonation: A weak base removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final ketone product, deoxybenzoin. The catalyst is regenerated upon aqueous workup.^{[7][9]}

A key feature of Friedel-Crafts acylation is the use of stoichiometric amounts of the AlCl_3 catalyst. This is because the product, an aryl ketone, is a Lewis base that forms a stable complex with the catalyst, rendering it inactive.^[10] This complex is hydrolyzed during the aqueous workup step to release the final product.^[10] This complexation also prevents further acylation of the product ring, which is a common issue in Friedel-Crafts alkylation.^{[1][9]}

Quantitative Data Summary

The following table summarizes the stoichiometry for a representative synthesis of deoxybenzoin based on the procedure from Organic Syntheses.^[11]

Reagent	Molar Mass (g/mol)	Amount (moles)	Mass (g) / Volume (mL)	Molar Ratio
Phenylacetic Acid	136.15	0.50	68 g	1.0
Phosphorus Trichloride	137.33	0.25	35 g	0.5
Anhydrous Benzene	78.11	-	400 mL	Solvent
Anhydrous Aluminum Chloride	133.34	0.56	75 g	1.12
Product				
Deoxybenzoin	196.24	-	81-82 g (82-83% Yield)	-

Physical Properties of Deoxybenzoin:

- Melting Point: 53–54 °C^[11]

- Boiling Point: 160 °C at 5 mm Hg; 172 °C at 15 mm Hg[11]

Detailed Experimental Protocol

This protocol details the synthesis of deoxybenzoin from phenylacetic acid and benzene. The phenylacetic acid is first converted in situ to phenylacetyl chloride.

Materials and Equipment

- Chemicals: Phenylacetic acid, phosphorus trichloride (PCl_3), anhydrous benzene, anhydrous aluminum chloride (AlCl_3), concentrated hydrochloric acid (HCl), sodium hydroxide (NaOH), anhydrous calcium chloride (or magnesium sulfate), ice, diethyl ether.
- Glassware: Two 1-L round-bottom flasks, reflux condenser with a gas absorption trap, separatory funnel, Claisen flask (250-mL), distillation apparatus, beaker, magnetic stirrer, heating mantle.

Procedure

Part A: Preparation of Phenylacetyl Chloride (in situ)[11]

- In a 1-L round-bottom flask equipped with a reflux condenser and a gas trap for HCl , place 68 g (0.5 mole) of phenylacetic acid.
- Carefully add 35 g (0.25 mole) of phosphorus trichloride.
- Heat the mixture on a steam bath for 1 hour. Hydrogen chloride gas will be evolved.
- While the flask is still warm, add 400 mL of dry benzene to dissolve the resulting phenylacetyl chloride.

Part B: Friedel-Crafts Acylation[11]

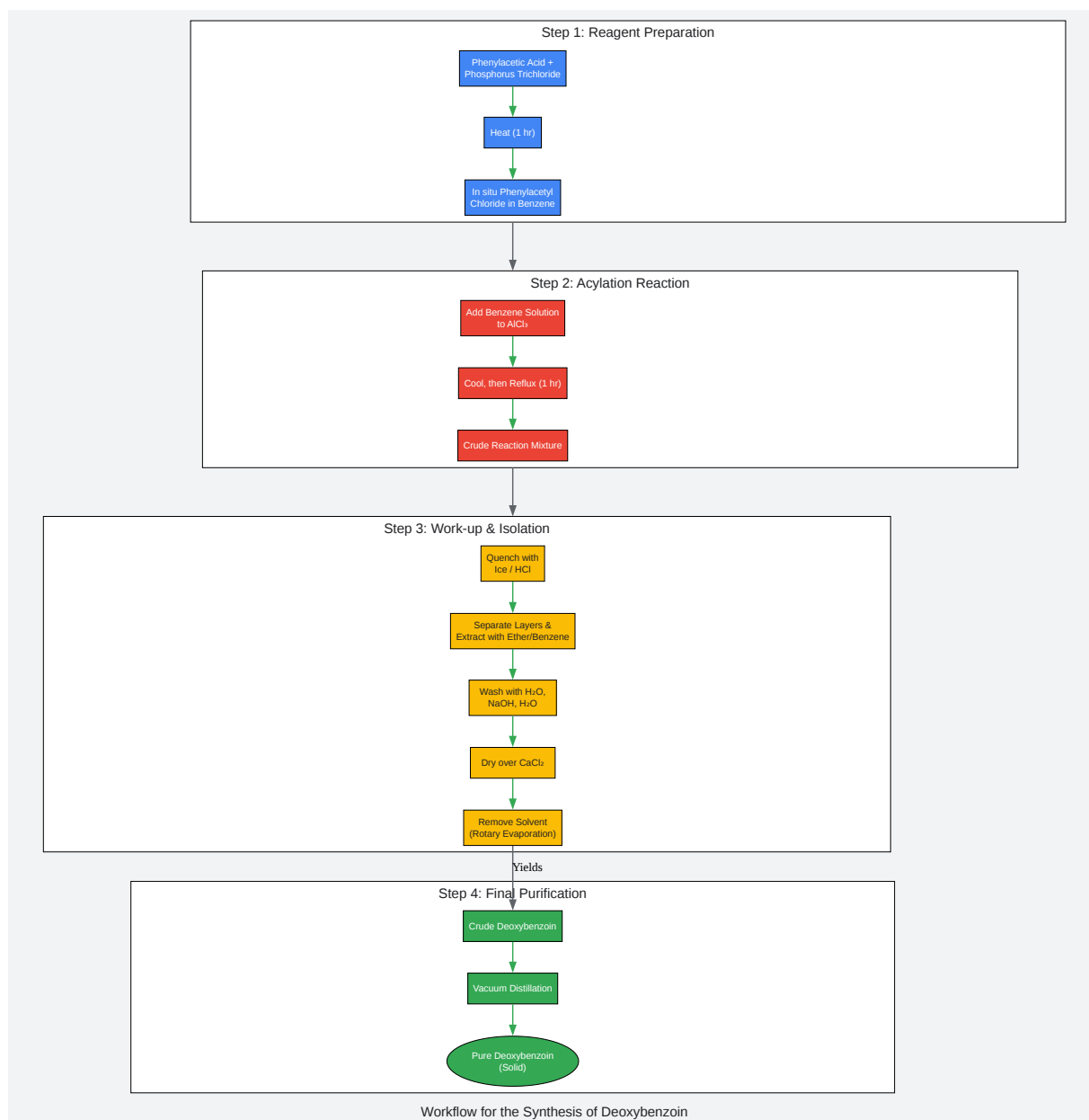
- In a separate dry 1-L flask, place 75 g (0.56 mole) of anhydrous aluminum chloride.
- Decant the benzene solution of phenylacetyl chloride from Part A away from the phosphorous acid residue and onto the aluminum chloride.

- The initial reaction is vigorous and requires cooling with an ice bath to moderate.
- Once the initial reaction subsides, attach a reflux condenser and heat the mixture on a steam bath for 1 hour to complete the reaction.

Part C: Work-up and Purification[\[11\]](#)

- Prepare a quenching solution by mixing 500 g of cracked ice with 200 g of concentrated hydrochloric acid in a large beaker.
- Cool the reaction mixture from Part B and slowly pour it into the ice-HCl mixture with vigorous stirring.
- Transfer the mixture to a large separatory funnel. Separate the benzene layer.
- Extract the aqueous layer once with a mixture of 100 mL of benzene and 100 mL of ether.
- Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of 5% sodium hydroxide solution (to remove any unreacted acid), and finally with 100 mL of water.
- Dry the organic solution over anhydrous calcium chloride.
- Filter the solution into a 1-L Claisen flask and remove the solvent by distillation under reduced pressure. The residue is crude deoxybenzoin, which appears as a brown oil that solidifies upon cooling.
- Purify the crude product by distillation under reduced pressure (e.g., at 160°C/5 mm Hg). The product will distill as a colorless oil that solidifies on cooling to yield pure deoxybenzoin.

Visualized Workflow



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Caption: Experimental workflow for deoxybenzoin synthesis.

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